1-Sulfamoylcyclopropane-1-carboxylic acid
Overview
Description
1-Sulfamoylcyclopropane-1-carboxylic acid is a cycloalkylating agent that reacts with nucleophiles to form alkylated products. It is an analog of the naturally occurring amino acid cysteine and can be used as a substitute for this amino acid in some reactions . The compound has a molecular formula of C₄H₇NO₄S and a molecular weight of 165.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Sulfamoylcyclopropane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cycloalkylation of nucleophiles. The reaction conditions typically include the use of a suitable solvent and a base to facilitate the reaction . The compound is known to react with nucleophiles at a rate that is 10 times faster than natural cysteine, making it highly reactive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced in high and ultra-high purity forms for research and pharmaceutical applications . The production process may involve bulk packaging and specialized storage conditions to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
1-Sulfamoylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with nucleophiles to form alkylated products.
Cycloalkylation Reactions: It can be used in the synthesis of sulfonamides, which are drugs used to treat bacterial infections.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases and nucleophiles. The reaction conditions often involve the use of a suitable solvent and controlled temperature to ensure optimal reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include alkylated products and sulfonamides. These products have significant applications in pharmaceutical research and development .
Scientific Research Applications
1-Sulfamoylcyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a cycloalkylating agent in various chemical reactions.
Biology: Acts as an analog of cysteine and can be used in biochemical studies.
Medicine: Involved in the synthesis of sulfonamides, which are used to treat bacterial infections.
Industry: Utilized in the production of high-purity compounds for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-Sulfamoylcyclopropane-1-carboxylic acid involves its ability to react with nucleophiles to form alkylated products. The compound’s sulfonamide group reacts with the thiol groups on bacterial cell walls, inhibiting their growth by preventing the synthesis of proteins and DNA . This mechanism makes it effective in the treatment of bacterial infections.
Comparison with Similar Compounds
1-Sulfamoylcyclopropane-1-carboxylic acid is unique due to its high reactivity and ability to act as an analog of cysteine. Similar compounds include:
Properties
IUPAC Name |
1-sulfamoylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCKJYYHGZGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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